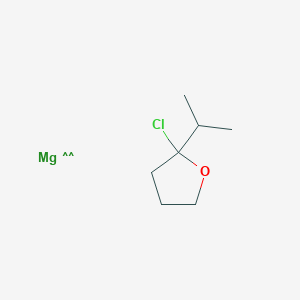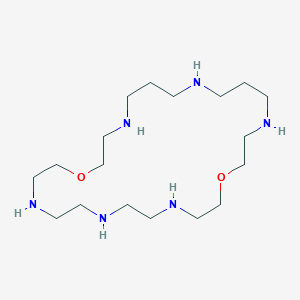![molecular formula C17H25ClO2 B14336049 Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate CAS No. 110577-60-1](/img/structure/B14336049.png)
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate is an organic compound with a complex structure It features a tert-butyl group, a chlorophenyl group, and a dimethylbutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate typically involves the esterification of 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
科学研究应用
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 2,4,5-trichlorophenyl carbonate
- 4-tert-Butyl-2-chlorophenol
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
110577-60-1 |
|---|---|
分子式 |
C17H25ClO2 |
分子量 |
296.8 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C17H25ClO2/c1-16(2,3)14(15(19)20-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10,14H,11H2,1-6H3 |
InChI 键 |
XFDNBNAUFGOQMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


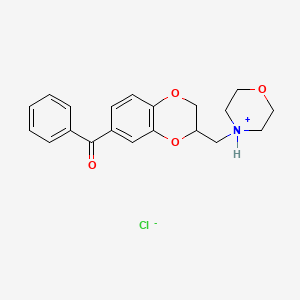
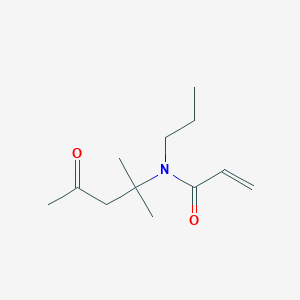

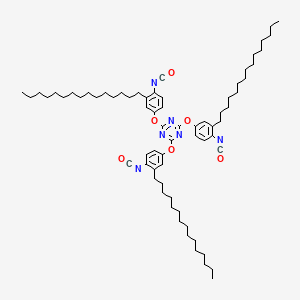
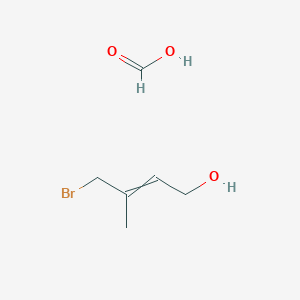
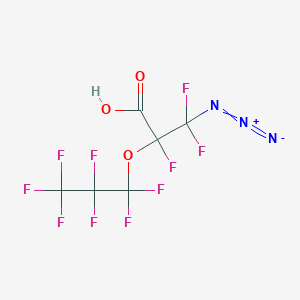
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
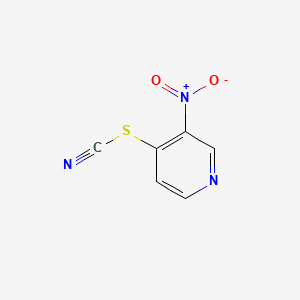
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
